molecular formula C13H10O4 B14112134 Methyl 5-(3-formylphenyl)furan-2-carboxylate CAS No. 400746-19-2

Methyl 5-(3-formylphenyl)furan-2-carboxylate

Cat. No.: B14112134
CAS No.: 400746-19-2
M. Wt: 230.22 g/mol
InChI Key: QCGXNXGFVPXUMH-UHFFFAOYSA-N
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Description

Methyl 5-(3-formylphenyl)furan-2-carboxylate (CAS 438220-03-2) is a high-purity chemical compound supplied for research and development purposes. This specialty ester, with the molecular formula C14H12O5 and a molecular weight of 260.24, is characterized by its distinct furan carboxylate structure and functional aldehyde group . As a derivative of furan-2-carboxylate, this compound serves as a valuable synthetic intermediate in organic and medicinal chemistry. Its molecular structure, featuring both an ester and a formyl group on a biaryl system, makes it a versatile precursor for synthesizing more complex molecules, including potential ligands and pharmaceutical candidates . Researchers utilize this compound in the exploration of novel chemical entities, particularly in the development of furan-based compounds which are of significant interest in materials science and drug discovery. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human, veterinary, or household use.

Properties

CAS No.

400746-19-2

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

methyl 5-(3-formylphenyl)furan-2-carboxylate

InChI

InChI=1S/C13H10O4/c1-16-13(15)12-6-5-11(17-12)10-4-2-3-9(7-10)8-14/h2-8H,1H3

InChI Key

QCGXNXGFVPXUMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction typically employs methyl 5-bromofuran-2-carboxylate and 3-formylphenylboronic acid as starting materials. A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), facilitates the coupling in a mixture of 1,2-dimethoxyethane and aqueous sodium carbonate under reflux. The general procedure is as follows:

  • Reactants :
    • Methyl 5-bromofuran-2-carboxylate (1.0 equiv)
    • 3-Formylphenylboronic acid (1.4 equiv)
  • Catalyst : Pd(PPh₃)₄ (0.05–0.1 equiv)
  • Solvent System : 1,2-Dimethoxyethane (DME)/H₂O (4:1 v/v)
  • Base : Na₂CO₃ (2 M aqueous solution, 4.2 equiv)
  • Conditions : Reflux under inert atmosphere (N₂/Ar) for 12–72 hours.

The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate) or recrystallization from ethanol, yielding 70–87% of the target compound.

Catalytic System Variations

While Pd(PPh₃)₄ is standard, alternative catalysts have been explored:

  • Pd(OAc)₂ with Ligands : Palladium acetate combined with triphenylphosphine (PPh₃) or SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) improves turnover in electron-deficient substrates.
  • Ni Catalysts : For cost-sensitive applications, nickel complexes (e.g., NiCl₂(dppf)) enable coupling with aryl chlorides, though yields drop to 50–60%.

Substrate Scope and Limitations

The boronic acid component tolerates electron-withdrawing groups (e.g., –CHO, –NO₂) but struggles with sterically hindered substrates. Halogenated furans (Br > I > Cl) show reactivity proportional to leaving-group ability.

Alternative Synthesis Pathways

Direct Esterification of Preformed Acids

A less common route involves esterifying 5-(3-formylphenyl)furan-2-carboxylic acid with methanol under acidic conditions:

  • Acid Precursor : 5-(3-Formylphenyl)furan-2-carboxylic acid (1.0 equiv)
  • Reagent : Methanol (excess) with H₂SO₄ (cat.)
  • Conditions : Reflux for 6–12 hours, yielding 65–75% after recrystallization.

This method is limited by the availability of the carboxylic acid precursor, which itself requires multi-step synthesis.

Oxidative Functionalization of Furan Derivatives

Manganese dioxide (MnO₂) mediates the oxidation of hydroxymethyl or methyl groups to formyl moieties. For example:

  • Starting Material : Methyl 5-(3-methylphenyl)furan-2-carboxylate
  • Oxidizing Agent : MnO₂ (2.0 equiv) in dichloromethane
  • Conditions : Stirring at 40°C for 24 hours, yielding 55–60%.

While feasible, over-oxidation to carboxylic acids remains a challenge, necessitating precise stoichiometric control.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Temperature Effects

  • Solvent Polarity : Polar aprotic solvents (DME, DMF) enhance Pd catalyst activity but may increase side reactions with formyl groups.
  • Temperature : Reflux (~85°C in DME) balances reaction rate and decomposition risks.

Purification Techniques

  • Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves ester and boronic acid byproducts.
  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >98% purity (HPLC).

Scaling Considerations

Kilogram-scale reactions require:

  • Catalyst Recycling : Immobilized Pd on activated carbon reduces costs.
  • Continuous Flow Systems : Mitigate exothermic risks during boronic acid addition.

Comparative Analysis of Synthetic Methods

Method Yield Purity Cost Scalability
Suzuki-Miyaura Coupling 70–87% >95% High Excellent
Direct Esterification 65–75% 90–95% Moderate Poor
Oxidative Functionalization 55–60% 85–90% Low Moderate

The Suzuki-Miyaura method remains superior in yield and scalability, despite higher catalyst costs. Oxidative routes are limited to niche applications where boronic acids are unavailable.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-formylphenyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 5-(3-carboxyphenyl)furan-2-carboxylic acid.

    Reduction: 5-(3-hydroxyphenyl)furan-2-carboxylate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-(3-formylphenyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(3-formylphenyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The furan ring can also participate in π-π stacking interactions, enhancing binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Key Properties/Findings References
Methyl 5-(3-formylphenyl)furan-2-carboxylate 3-CHO C₁₄H₁₂O₅ Reactive formyl group; potential for derivatization. [15]
Methyl 5-(3-nitrophenyl)furan-2-carboxylate 3-NO₂ C₁₂H₉NO₅ High electron-withdrawing nitro group; used in medicinal chemistry studies. [25]
Methyl 5-(3-chlorophenyl)furan-2-carboxylate 3-Cl C₁₂H₉ClO₃ Chloro substituent enhances lipophilicity; tested in antimycobacterial assays. [26]
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-F, 4-NO₂ C₁₂H₈FNO₅ Planar molecular structure; stacking interactions dominate crystal packing. [1-3, 6]
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate 4-OH, 2-OCH₃, 6-CH₃ C₁₅H₁₆O₆ Hydroxy and methoxy groups contribute to antioxidant activity. [7, 9-10]

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The formyl group (-CHO) in the target compound is moderately electron-withdrawing, compared to the strongly electron-withdrawing nitro (-NO₂) group in [25]. This difference impacts electronic delocalization and reactivity.
  • Crystal Packing : In Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, the planar structure and stacking interactions (π-π and CH···O bonds) stabilize the crystal lattice, with minimal conformational distortion . Similar planar arrangements are expected in the formyl derivative.
  • Bioactivity: The nitro and chloro analogs exhibit antimycobacterial activity against Mycobacterium tuberculosis (Mtb), targeting iron acquisition pathways .

Physicochemical Properties

  • Solubility and Stability: The fluoro-nitro analog exhibits good solubility in acetone/ethanol mixtures, facilitating crystallization . The formyl derivative’s solubility may vary due to polar aldehyde interactions.
  • Thermal Stability : Differential scanning calorimetry (DSC) data for analogs indicate melting points between 120–180°C, influenced by substituent polarity .

Biological Activity

Methyl 5-(3-formylphenyl)furan-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a furan ring substituted with a carboxylate group and an aldehyde, which is believed to contribute to its biological activity. The structure can be represented as follows:

C1H1O1C1H1C1H1\text{C}_1\text{H}_1\text{O}_1\text{C}_1\text{H}_1\text{C}_1\text{H}_1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an inhibitor or activator of enzymes, receptors, or proteins involved in critical biological processes. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory processes and cancer progression .

Anticancer Activity

Several studies have investigated the anticancer properties of furan derivatives, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • HeLa cells : The compound displayed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • HepG2 cells : Similar results were observed, suggesting that the compound may induce apoptosis in liver cancer cells.

These findings align with the general trend observed in furan derivatives, where the presence of specific substituents enhances their anticancer efficacy .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli500

This antimicrobial activity suggests potential applications in developing new antibiotics or adjunct therapies for bacterial infections .

Study on MMP Inhibition

A recent study focused on the inhibition of MMP-13 by various furan derivatives, including this compound. The results indicated that this compound exhibited a notable inhibitory effect on MMP-13, which is associated with osteoarthritis and cancer metastasis:

  • IC50 Value : The compound showed an IC50 value lower than 100 µM, indicating moderate potency against MMP-13.
  • Selectivity Profile : Further analysis revealed that it selectively inhibited MMP-13 over other MMPs, making it a promising candidate for therapeutic development targeting inflammatory diseases .

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted using various cancer cell lines to evaluate the efficacy of this compound. The results consistently showed that:

  • HeLa Cells : IC50 values ranged from 50 to 100 µg/mL.
  • HepG2 Cells : Similar cytotoxic profiles were noted.

These studies underscore the potential of this compound as a lead structure for further development in anticancer therapies .

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